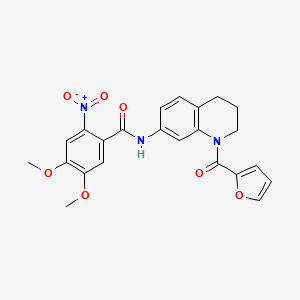

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide

Description

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide is a tetrahydroquinoline derivative featuring a furan-2-carbonyl group at the 1-position of the tetrahydroquinoline scaffold and a 4,5-dimethoxy-2-nitrobenzamide substituent at the 7-position.

Properties

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4,5-dimethoxy-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O7/c1-31-20-12-16(18(26(29)30)13-21(20)32-2)22(27)24-15-8-7-14-5-3-9-25(17(14)11-15)23(28)19-6-4-10-33-19/h4,6-8,10-13H,3,5,9H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCDPKTTYBCXCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide typically involves multi-step reactions:

Formation of the furan-2-carbonyl intermediate: : The initial step might involve the preparation of the furan-2-carbonyl chloride through the reaction of furan with an acylating agent like oxalyl chloride.

Synthesis of the tetrahydroquinoline core: : This involves a Friedländer synthesis, wherein 2-aminobenzaldehyde undergoes cyclization with a ketone to form the tetrahydroquinoline structure.

Conjugation of intermediates: : The furan-2-carbonyl chloride is then reacted with the tetrahydroquinoline intermediate in the presence of a base, leading to N-substitution at the 1-position.

Formation of 4,5-dimethoxy-2-nitrobenzamide: : The final step incorporates a coupling reaction with 4,5-dimethoxy-2-nitrobenzoic acid, facilitated by condensation agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalytic DMAP (4-dimethylaminopyridine).

Industrial Production Methods

For large-scale synthesis, optimization of the reaction conditions and use of continuous flow reactors can enhance yield and purity:

Employing catalytic processes to streamline steps.

Utilizing automated control systems for precise temperature and pH regulation.

Implementing advanced purification techniques like high-performance liquid chromatography (HPLC) for final product isolation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Potential conversion of the tetrahydroquinoline ring to its corresponding quinoline derivative.

Reduction: : Reduction of the nitro group to an amino group using reagents like tin(II) chloride in hydrochloric acid.

Substitution: : Nucleophilic aromatic substitution at the nitrobenzamide segment, particularly at positions ortho to the nitro group.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, dichromate salts.

Reducing agents: : Tin(II) chloride, sodium dithionite.

Base catalysts: : Sodium hydroxide for substitution reactions.

Major Products

Quinoline derivatives.

Amino-substituted benzamides.

Various furan-quinoline conjugates.

Scientific Research Applications

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide has shown potential in:

Chemistry: : As a synthetic intermediate in organic synthesis.

Biology: : As a probe for studying enzyme interactions and receptor binding.

Medicine: : Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: : Used in the formulation of specialty chemicals and materials with specific electronic properties.

Mechanism of Action

The compound operates through several molecular mechanisms:

Enzyme inhibition: : Inhibits enzymes by forming stable complexes, affecting metabolic pathways.

Receptor modulation: : Binds to specific receptors, altering cellular signaling.

Redox cycling: : Engages in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in target cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The tetrahydroquinoline core is a common scaffold in medicinal chemistry, with substituents critically influencing biological activity. Key analogs include:

Key Observations:

- Electron-Donating vs.

Physicochemical Properties

- Hydrophobicity : The target compound’s nitro and dimethoxy groups may increase hydrophobicity (predicted XlogP ~4) compared to sulfonamide analogs (XlogP ~4 for CAS 1005301-95-0) .

- Polar Surface Area : The nitrobenzamide moiety in the target compound likely increases polar surface area (~88 Ų), similar to sulfonamide derivatives .

Biological Activity

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various research findings related to its activity.

Structural Overview

The compound features a tetrahydroquinoline core linked to a furan-2-carbonyl group and a nitrobenzamide moiety. This intricate arrangement contributes to its diverse biological activities. The molecular formula is with a molecular weight of approximately 394.43 g/mol.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Tetrahydroquinoline : This can be achieved via the Povarov reaction.

- Introduction of Furan-2-carbonyl Group : This step often involves cyclization reactions.

- Coupling with Nitrobenzamide : The final step is the coupling of the tetrahydroquinoline and furan moieties with the nitrobenzamide group.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies on various cancer cell lines have shown that related compounds can inhibit cell proliferation and induce apoptosis. A study on 2D and 3D cultures demonstrated promising antitumor activity against lung cancer cell lines (A549, HCC827) with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format .

The proposed mechanisms for the biological activity of this compound include:

- DNA Interaction : Compounds with similar structures have been shown to bind to DNA, inhibiting DNA-dependent enzymes which are crucial for cancer cell proliferation .

- Oxidative Stress Modulation : Some studies suggest that these compounds may modulate oxidative stress pathways, potentially protecting normal cells while targeting cancerous ones .

Study 1: Cytotoxicity in Cancer Cells

A recent study investigated the cytotoxic effects of related compounds on human colon fibroblast cells (CCD-18Co). The results indicated that pretreatment with these compounds significantly reduced DNA damage induced by carcinogens like 4-nitroquinoline 1-oxide (4NQO), showcasing their protective effects against nitrosative stress .

Study 2: Antimicrobial Properties

Another line of research has explored the antimicrobial properties of derivatives of this compound. Compounds containing similar furan and quinoline structures demonstrated significant antibacterial activity against various pathogens, indicating their potential as new antimicrobial agents .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | IC50 Value (μM) | Cell Lines Tested |

|---|---|---|---|

| Anticancer | DNA binding and enzyme inhibition | 6.26 - 20.46 | A549, HCC827 |

| Cytoprotective | Reduction of DNA damage under nitrosative stress | Not specified | CCD-18Co |

| Antimicrobial | Inhibition of bacterial growth | Varies by strain | Various bacterial strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.